molecular formula C33H27N2+ B11706852 1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium

1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium

Cat. No.: B11706852
M. Wt: 451.6 g/mol
InChI Key: YRAVRUAVNIDFHS-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium is a complex organic compound that features an indole moiety linked to a triphenylpyridinium structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium typically involves the reaction of tryptamine with a triphenylpyridinium precursor. One common method is the DCC-mediated coupling reaction, where N,N’-dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent to facilitate the formation of the desired amide bond . The reaction conditions often include the use of solvents such as methanol or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions include indole-3-carboxaldehyde, substituted indoles, and various amine derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium is unique due to its triphenylpyridinium structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C33H27N2+

Molecular Weight

451.6 g/mol

IUPAC Name

3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole

InChI

InChI=1S/C33H27N2/c1-4-12-25(13-5-1)29-22-32(26-14-6-2-7-15-26)35(33(23-29)27-16-8-3-9-17-27)21-20-28-24-34-31-19-11-10-18-30(28)31/h1-19,22-24,34H,20-21H2/q+1

InChI Key

YRAVRUAVNIDFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCC4=CNC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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